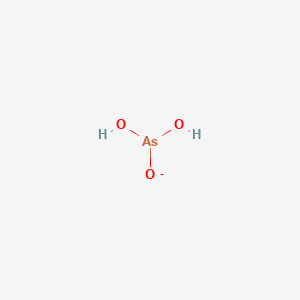
Dihydrogen arsenite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsenite(1-) is an arsenite ion resulting from the removal of a proton from one of the hydroxy groups of arsenous acid. It is an arsenite ion and a monovalent inorganic anion. It is a conjugate base of an arsenous acid. It is a conjugate acid of an arsenite(2-).
科学的研究の応用
1. Environmental Impact and Mitigation
Dihydrogen arsenite [As(III)] is recognized for its environmental and health implications. One study explored its adsorption on ferrihydrite, an iron oxide, highlighting the process's influence on dissolved arsenic concentration, mobility, and bioavailability in environmental contexts. This research is crucial for understanding how to control arsenic levels in natural systems (Jain, Raven, & Loeppert, 1999).
2. Biological Mechanisms and Effects
The interaction between dihydrogen arsenite and biological systems has been studied in various contexts. For instance, a relationship was found between sodium arsenite, sodium dihydrogen arsenate metabolites, and metabolic enzymes in rat kidneys. This research provides insights into the effects of different arsenic compounds on arsenic metabolites and related metabolic enzymes, emphasizing the varied impacts of arsenic on biological systems (Yu, Wu, & Zheng, 2014).
3. Implications in Cellular Processes
Studies have shown that arsenite can impact critical cellular processes. For example, it inhibits pyruvate dehydrogenase (PDH) activity in human cells, a key enzyme in metabolic pathways, through the generation of reactive oxygen species. This finding highlights the potential cellular mechanisms through which arsenite exerts its toxic effects (Samikkannu et al., 2003).
4. Genotoxicity and Carcinogenicity
Arsenite's role in inducing genetic mutations and its carcinogenic potential have been the subject of extensive research. It has been found to induce mutations through mechanisms involving reactive oxygen species, thus contributing to its carcinogenic properties (Hei, Liu, & Waldren, 1998).
5. Interaction with Cellular Components
Research has revealed that arsenite affects the NF-κB signaling pathway by binding to critical cysteine residues in cellular components, thereby inhibiting the activation of this important transcription factor (Kapahi et al., 2000).
6. Arsenic Detoxification
A study on the ArsC arsenate reductase enzyme provides insight into the detoxification process of arsenic in bacteria. Understanding these biochemical processes is vital for developing strategies to mitigate arsenic toxicity in various environments (Demel et al., 2004).
7. Potential in Hydrogen Production
Dihydrogen complexes, such as those with ruthenium, have been studied for their role in hydrogen production, a process relevant for renewable energy research. These studies explore the mechanisms of hydrogen generation and the potential application of these complexes in energy systems (Chinn & Heinekey, 1987).
特性
CAS番号 |
14102-45-5 |
|---|---|
製品名 |
Dihydrogen arsenite |
分子式 |
AsH2O3- |
分子量 |
124.936 g/mol |
IUPAC名 |
dihydrogen arsorite |
InChI |
InChI=1S/AsH2O3/c2-1(3)4/h2-3H/q-1 |
InChIキー |
AQLMHYSWFMLWBS-UHFFFAOYSA-N |
SMILES |
O[As](O)[O-] |
正規SMILES |
O[As](O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1235547.png)
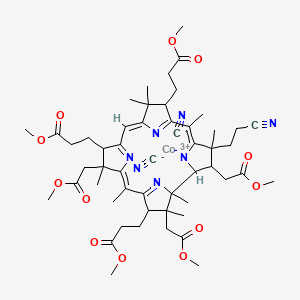
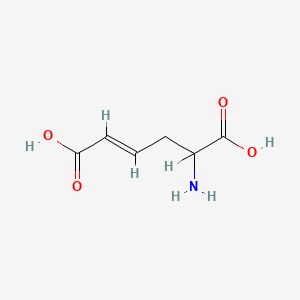
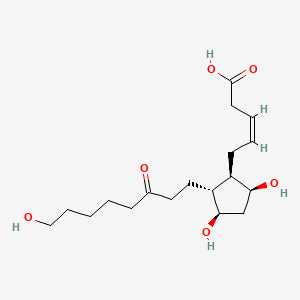
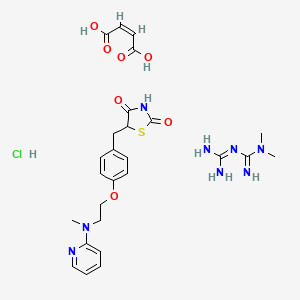
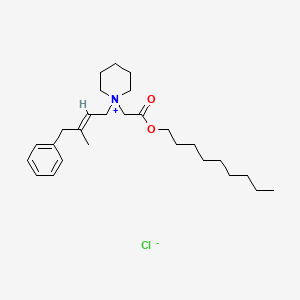
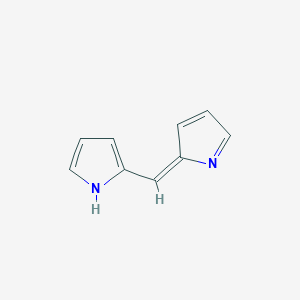
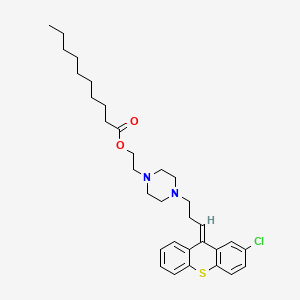
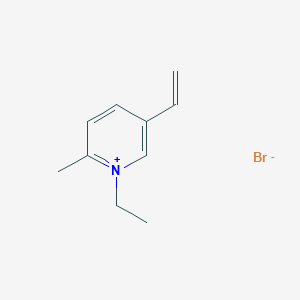
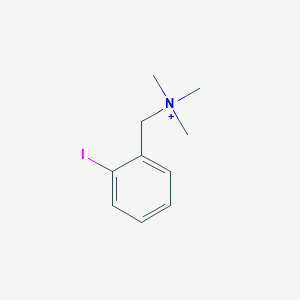
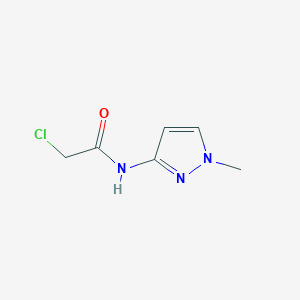
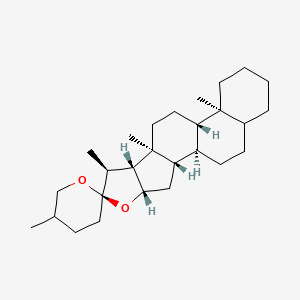
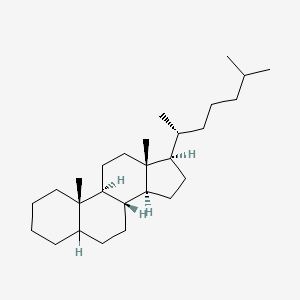
![[18F]Fdpn](/img/structure/B1235566.png)